3-[(2,5-Difluorophenyl)sulfanyl]butan-2-one
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Overview
Description
3-[(2,5-Difluorophenyl)sulfanyl]butan-2-one is a chemical compound characterized by its unique structure, which includes a difluorophenyl group attached to a butan-2-one backbone via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,5-Difluorophenyl)sulfanyl]butan-2-one typically involves the reaction of 2,5-difluorophenylthiol with butan-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, at a controlled temperature.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-[(2,5-Difluorophenyl)sulfanyl]butan-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can lead to the formation of different derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 3-[(2,5-Difluorophenyl)sulfanyl]butan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery.
Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It may have applications in the treatment of diseases such as cancer and inflammation.
Industry: The compound is also used in the chemical industry for the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 3-[(2,5-Difluorophenyl)sulfanyl]butan-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
3-[(2,4-Difluorophenyl)sulfanyl]butan-2-one
3-[(2,6-Difluorophenyl)sulfanyl]butan-2-one
3-[(3,5-Difluorophenyl)sulfanyl]butan-2-one
Uniqueness: 3-[(2,5-Difluorophenyl)sulfanyl]butan-2-one stands out due to its specific arrangement of fluorine atoms on the phenyl ring, which can influence its reactivity and biological activity. This arrangement may lead to different interactions with biological targets compared to similar compounds.
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Properties
IUPAC Name |
3-(2,5-difluorophenyl)sulfanylbutan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2OS/c1-6(13)7(2)14-10-5-8(11)3-4-9(10)12/h3-5,7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYWPGCMPOUPLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)SC1=C(C=CC(=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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